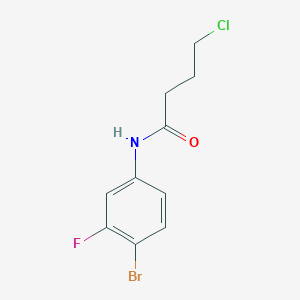

N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide

Description

N-(4-Bromo-3-fluorophenyl)-4-chlorobutanamide is a halogenated aromatic amide with the molecular formula C₁₀H₉BrClFNO. Its structure comprises a 4-chlorobutanamide chain linked to a 4-bromo-3-fluorophenyl group.

Properties

IUPAC Name |

N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClFNO/c11-8-4-3-7(6-9(8)13)14-10(15)2-1-5-12/h3-4,6H,1-2,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTODGHAYAJILKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCCl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide typically involves the reaction of 4-bromo-3-fluoroaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.

Major Products Formed:

Substitution: Formation of N-(4-iodo-3-fluorophenyl)-4-chlorobutanamide.

Reduction: Formation of N-(4-bromo-3-fluorophenyl)-4-chlorobutanol.

Oxidation: Formation of N-(4-bromo-3-fluorophenyl)-4-chlorobutanoic acid.

Scientific Research Applications

N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique halogenated structure makes it useful in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide with three related compounds from the literature:

Detailed Analysis of Structural and Functional Differences

Halogen Substitution Patterns

- Target Compound: Features Br, F, and Cl atoms. The 4-chlorobutanamide chain introduces a flexible aliphatic moiety .

- Oxadiazole Derivative : Retains Br/F substitution but incorporates a rigid 1,3,4-oxadiazole ring and pyridine group. These heterocycles improve π-π stacking and hydrogen-bonding capacity, enhancing biological activity (e.g., antimicrobial properties).

- Pyrrolopyrimidine Derivative : Uses a fused bicyclic core (pyrrolopyrimidine), which increases planarity and binding affinity to biological targets like kinases.

Physicochemical and Pharmacological Profiles

- Solubility : The target compound’s aliphatic chain may improve solubility in organic solvents compared to the rigid oxadiazole and pyrrolopyrimidine derivatives.

- Bioactivity: The oxadiazole compound demonstrated antimicrobial activity (MIC values: 2–8 µg/mL against bacterial strains) . The pyrrolopyrimidine analogue showed kinase inhibition (IC₅₀ < 100 nM in preliminary assays) .

Biological Activity

N-(4-Bromo-3-fluorophenyl)-4-chlorobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The findings presented here are based on a review of diverse scientific literature and experimental studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H10BrClFNO

- Molecular Weight : 292.55 g/mol

The presence of halogen atoms (bromine, fluorine, and chlorine) in its structure is significant as these atoms often enhance the biological activity of organic compounds.

1. Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

2. Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It showed significant inhibition against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal efficacy highlights its potential use in treating fungal infections.

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies using human cancer cell lines revealed:

- Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer)

- IC50 Values :

- HCT116: 25 µM

- MCF-7: 30 µM

The compound induced apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, indicating its potential as an anticancer agent .

The mechanism underlying the biological activities of this compound involves multiple pathways:

- Antibacterial Mechanism : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Antifungal Mechanism : The compound may interfere with ergosterol biosynthesis, crucial for fungal cell membrane integrity.

- Anticancer Mechanism : The induction of apoptosis through the activation of caspases suggests that it may modulate apoptotic pathways in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

- A study involving HCT116 cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

- Clinical Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.